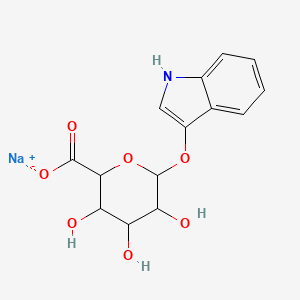![molecular formula C14H12ClN3O5S B13393282 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is a complex organic compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78 . This compound is known for its unique chemical structure, which includes a benzenesulfonyl chloride group, a nitrophenyl group, and a urea derivative. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methyl-4-aminobenzenesulfonyl chloride with 3-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Methyl-4-[3-(3-aminophenyl)ureido]benzenesulfonyl chloride.
Oxidation: 2-Carboxy-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride.
Applications De Recherche Scientifique
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying proteins and studying enzyme mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride
- 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl fluoride
Uniqueness
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C14H12ClN3O5S |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
2-methyl-4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9-7-11(5-6-13(9)24(15,22)23)17-14(19)16-10-3-2-4-12(8-10)18(20)21/h2-8H,1H3,(H2,16,17,19) |
Clé InChI |
LGUUPAISTQQRDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13393205.png)
![4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13393218.png)
![Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane](/img/structure/B13393221.png)

![2-(Acetylamino)-3-[({3-hydroxy-2-[1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl}carbonyl)sulfanyl]propanoic acid](/img/structure/B13393241.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13393245.png)
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13393257.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid](/img/structure/B13393261.png)


![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)

